molecular formula C11H14ClN3 B1459467 ([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride CAS No. 1986331-26-3

([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride

Cat. No. B1459467
CAS RN: 1986331-26-3
M. Wt: 223.7 g/mol
InChI Key: RJWDRACNWQGBFV-UHFFFAOYSA-N
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Description

“([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride” is a chemical compound with the IUPAC name 1-(4-methylbenzyl)-1H-pyrazol-4-amine . It has a molecular weight of 187.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 . This indicates that the compound has a pyrazole ring with a methylphenyl group and a methylamine group attached.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 187.24 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds like ([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride have been recognized for their pharmacological effects, particularly in antileishmanial and antimalarial activities. These compounds have been synthesized and structurally verified through techniques such as elemental microanalysis, FTIR, and 1H NMR . The in vitro and in vivo studies suggest that these compounds can be potent agents against diseases like leishmaniasis and malaria, which affect millions worldwide.

Molecular Docking Studies

The molecular structure of these pyrazole derivatives allows them to be used in molecular docking studies. These studies help in understanding the interaction between the compound and target proteins, which is crucial for drug design and discovery. For instance, compound 13 from a related study showed significant activity against Leishmania aethiopica, which was supported by molecular docking results .

Synthesis of Novel Organic Compounds

The compound serves as a building block in the synthesis of novel organic compounds. Its reactivity with various reagents can lead to the creation of new molecules with potential pharmacological properties. For example, its reaction with hydrazine could yield hydrazine-coupled pyrazoles with significant biological activities .

properties

IUPAC Name

[1-(4-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9-2-4-11(5-3-9)14-8-10(6-12)7-13-14;/h2-5,7-8H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWDRACNWQGBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride
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([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride
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([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride

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